![molecular formula C9H9F3S B13578276 2-[3-(Trifluoromethyl)phenyl]ethanethiol](/img/structure/B13578276.png)
2-[3-(Trifluoromethyl)phenyl]ethanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(trifluoromethyl)phenyl]ethane-1-thiol is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1-thiol moiety.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of aromatic compounds using trifluoromethyl radicals generated from reagents such as CF₃SO₂Cl under photoredox catalysis . The reaction conditions often involve the use of visible light and photoredox catalysts like [Ru(bpy)₃]²⁺ or Ir(ppy)₃ .
Industrial Production Methods
Industrial production of 2-[3-(trifluoromethyl)phenyl]ethane-1-thiol may involve large-scale photoredox catalysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of robust and scalable catalysts, along with optimized reaction conditions, is crucial for industrial applications .
化学反応の分析
Types of Reactions
2-[3-(trifluoromethyl)phenyl]ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Substituted aromatic compounds with modified functional groups.
科学的研究の応用
2-[3-(trifluoromethyl)phenyl]ethane-1-thiol has several scientific research applications:
作用機序
The mechanism of action of 2-[3-(trifluoromethyl)phenyl]ethane-1-thiol involves its interaction with molecular targets through its thiol and trifluoromethyl groups. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity to hydrophobic pockets in target molecules .
類似化合物との比較
Similar Compounds
2-[3-(trifluoromethyl)phenyl]ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
2-[3-(trifluoromethyl)phenyl]ethanamine: Contains an amine group instead of a thiol group.
2-[3-(trifluoromethyl)phenyl]ethanoic acid: Features a carboxylic acid group instead of a thiol group.
Uniqueness
2-[3-(trifluoromethyl)phenyl]ethane-1-thiol is unique due to the presence of both a trifluoromethyl group and a thiol group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C9H9F3S |
|---|---|
分子量 |
206.23 g/mol |
IUPAC名 |
2-[3-(trifluoromethyl)phenyl]ethanethiol |
InChI |
InChI=1S/C9H9F3S/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,6,13H,4-5H2 |
InChIキー |
VDMMETQVBNGXGW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


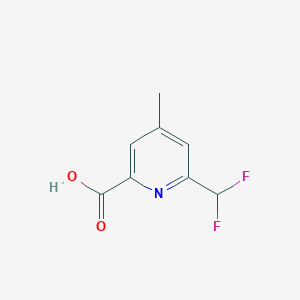

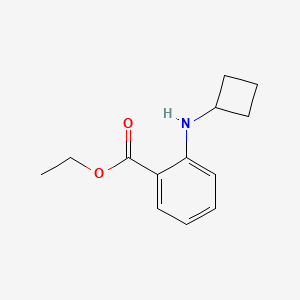


![2',5'-Bis(azidomethyl)-4'-(4-carboxyphenyl)-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B13578234.png)
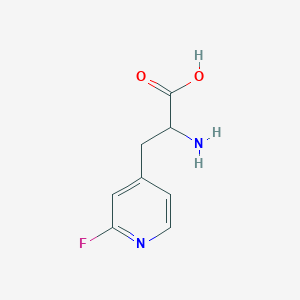
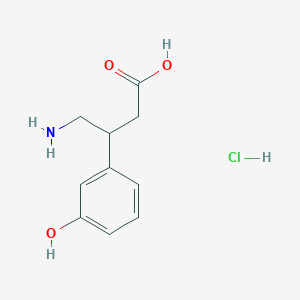
![2-Azaspiro[4.4]non-7-enehydrochloride](/img/structure/B13578257.png)


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13578271.png)
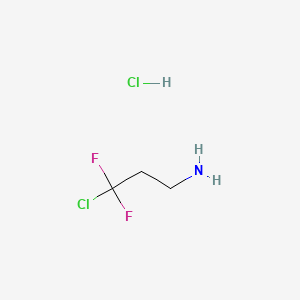
![tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate](/img/structure/B13578281.png)
